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Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Indocyanine Green-N-

hydroxysuccinimide ester (ICG-OSu) for near-infrared (NIR) fluorescence imaging. ICG-OSu is

an amine-reactive derivative of Indocyanine Green (ICG), a cyanine dye with spectral

properties in the NIR window (700-900 nm), which allows for deep tissue penetration and

minimal autofluorescence, making it an invaluable tool in biomedical research and drug

development.[1][2] This guide details the core principles of ICG-OSu, its bioconjugation to

targeting moieties, experimental protocols for its application, and its utility in visualizing

biological processes.

Core Principles of ICG-OSu
ICG is a water-soluble, tricarbocyanine dye approved by the FDA for various diagnostic

applications.[3][4] Its derivative, ICG-OSu, incorporates an N-hydroxysuccinimide (NHS) ester

group, enabling covalent conjugation to primary amines on biomolecules such as antibodies,

proteins, and peptides.[5] This bioconjugation allows for the targeted delivery of the NIR

fluorophore to specific cells or tissues, enabling visualization and quantification of biological

targets.

Mechanism of Action
The NHS ester of ICG-OSu reacts with primary amine groups (-NH2) present on lysine

residues and the N-terminus of proteins to form a stable amide bond. This reaction is most
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efficient at a slightly alkaline pH (8.5 ± 0.5). Once conjugated to a targeting molecule, the ICG-
OSu-labeled bioconjugate can be introduced into a biological system, where it binds to its

specific target. Upon excitation with NIR light (around 780 nm), the ICG moiety emits

fluorescence (around 800 nm) that can be detected by specialized imaging systems.

Photophysical and Chemical Properties
The key properties of ICG-OSu and its derivatives are summarized in the table below. It is

important to note that the exact excitation and emission maxima can shift slightly upon

conjugation to a biomolecule and depending on the local microenvironment. The fluorescence

intensity of ICG is also known to increase upon conjugation to proteins.

Property ICG (Free Dye) ICG-OSu ICG-sulfo-OSu
ICG-PEG12-
OSu

Molecular Weight 774.97 g/mol 828.03 g/mol 930.07 g/mol 1427.73 g/mol

Excitation

Maximum (λex)
~787 nm ~780 nm ~780 nm ~780 nm

Emission

Maximum (λem)
~815 nm ~800 nm ~800 nm ~800 nm

Extinction

Coefficient

~223,000

M⁻¹cm⁻¹

~230,000

M⁻¹cm⁻¹

~230,000

M⁻¹cm⁻¹
Not specified

Quantum Yield

(Φ)
0.14 Not specified Not specified Not specified

Solubility
Soluble in DMSO

and water

Moderate water

solubility

Moderate water

solubility

High water

solubility

Reactive Group None

N-

hydroxysuccinimi

de (NHS) ester

N-

hydroxysuccinimi

de (NHS) ester

N-

hydroxysuccinimi

de (NHS) ester

Target Functional

Group
None

Primary amines

(-NH2)

Primary amines

(-NH2)

Primary amines

(-NH2)

Bioconjugation of ICG-OSu to Biomolecules
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The successful conjugation of ICG-OSu to a biomolecule is critical for targeted imaging. The

following sections provide a detailed protocol for antibody labeling and discuss key

considerations.

Experimental Protocol: Antibody Labeling with ICG-OSu
This protocol is a general guideline for labeling immunoglobulin G (IgG) antibodies.

Optimization may be required for other proteins.

Materials:

ICG-OSu (or ICG-sulfo-OSu for improved water solubility)

Antibody (or protein) of interest (≥2 mg/mL in a suitable buffer)

Anhydrous Dimethyl sulfoxide (DMSO)

1 M Sodium Bicarbonate solution (pH 8.5-9.5) or 1 M Phosphate Buffer (pH ~9.0)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Sephadex G-25 column or other desalting column

Spectrophotometer

Procedure:

Prepare ICG-OSu Stock Solution: Dissolve ICG-OSu in anhydrous DMSO to a concentration

of 10 mg/mL. This solution should be prepared fresh and protected from light.

Prepare Protein Solution:

The protein should be in a buffer free of primary amines (e.g., Tris or glycine). If

necessary, dialyze the protein against PBS.

Adjust the protein solution to a concentration of ≥2 mg/mL.

Add 1 M sodium bicarbonate solution to the protein solution to achieve a final pH of 8.5 ±

0.5. A common ratio is 1:9 (v/v) of bicarbonate buffer to protein solution.
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Conjugation Reaction:

The optimal molar ratio of ICG-OSu to antibody should be determined empirically, but a

starting point of 10:1 is recommended.

Add the calculated volume of the ICG-OSu stock solution to the pH-adjusted protein

solution while gently vortexing.

Incubate the reaction mixture at room temperature for 30-60 minutes with continuous

gentle mixing, protected from light.

Purification of the Conjugate:

Prepare a Sephadex G-25 column according to the manufacturer's instructions.

Load the reaction mixture onto the column.

Elute the conjugate with PBS (pH 7.2-7.4). The first colored band to elute is the ICG-OSu-

labeled antibody. Unconjugated dye will elute later.

Characterization of the Conjugate:

Degree of Substitution (DOS): The DOS, or the number of ICG molecules per antibody, is

a critical parameter. An optimal DOS is typically between 4 and 10. It can be calculated

using the following formulas:

Protein Concentration (M) = [A280 - (Amax_dye × CF280)] / ε_protein

Dye Concentration (M) = Amax_dye / ε_dye

DOS = Dye Concentration / Protein Concentration

Where:

A280 is the absorbance of the conjugate at 280 nm.

Amax_dye is the absorbance of the conjugate at the dye's maximum absorption

wavelength (~785 nm for ICG).
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CF280 is the correction factor for the dye's absorbance at 280 nm (0.073 for ICG-

sulfo-OSu).

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of the dye at its maximum absorption

wavelength (~230,000 M⁻¹cm⁻¹ for ICG-sulfo-OSu).

Spectrophotometric Analysis: Measure the absorbance spectrum of the purified conjugate

to confirm the presence of both the protein (peak at ~280 nm) and the ICG dye (peak at

~785 nm).

Bioconjugation Workflow

Start

Prepare Protein Solution
(Dialysis, pH adjustment)

Prepare ICG-OSu
Stock Solution (DMSO)

Conjugation Reaction
(Room Temp, 30-60 min)

Purification
(Size Exclusion Chromatography)

Characterization
(Spectrophotometry, DOS calculation) End

Click to download full resolution via product page

A flowchart of the ICG-OSu bioconjugation process.

In Vitro and In Vivo Imaging Applications
ICG-OSu conjugates are powerful tools for a wide range of imaging applications, from cellular

uptake studies to in vivo tumor imaging.

Experimental Protocol: In Vitro Cellular Uptake and
Internalization Assay
This protocol describes how to assess the binding and internalization of an ICG-OSu-labeled

antibody by target cells using confocal microscopy and flow cytometry.

Materials:
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Target cells (expressing the antigen of interest) and control cells (negative for the antigen)

ICG-OSu-labeled antibody

Cell culture medium

Phosphate-Buffered Saline (PBS)

Paraformaldehyde (PFA) for fixing

DAPI or Hoechst for nuclear staining

Confocal microscope

Flow cytometer

Procedure:

Cell Seeding: Seed target and control cells in appropriate culture vessels (e.g., chamber

slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere

overnight.

Incubation with Conjugate:

Dilute the ICG-OSu-labeled antibody to the desired concentration in cell culture medium.

Remove the old medium from the cells and add the medium containing the conjugate.

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C to allow for binding and

internalization. For binding-only studies, incubate at 4°C.

Washing:

Remove the medium containing the conjugate.

Wash the cells three times with cold PBS to remove unbound conjugate.

Sample Preparation for Microscopy:
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Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

Image the cells using a confocal microscope with appropriate laser lines and filters for ICG

and the nuclear stain.

Sample Preparation for Flow Cytometry:

Detach the cells using a non-enzymatic cell dissociation solution.

Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

Analyze the cells on a flow cytometer equipped with a laser and detector suitable for NIR

fluorophores.

Experimental Protocol: In Vivo Near-Infrared
Fluorescence Imaging of Tumors
This protocol outlines the general steps for in vivo imaging of tumor-bearing mice using an ICG-
OSu-labeled antibody.

Materials:

Tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice)

ICG-OSu-labeled antibody

Sterile PBS or saline for injection

In vivo NIR fluorescence imaging system

Anesthesia (e.g., isoflurane)

Procedure:

Animal Preparation:
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Anesthetize the mouse using a calibrated vaporizer with isoflurane.

Place the mouse in the imaging chamber and maintain anesthesia throughout the imaging

session.

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting

the probe to assess for any autofluorescence.

Probe Administration:

Inject a defined dose of the ICG-OSu-labeled antibody intravenously (e.g., via the tail

vein). The optimal dose should be determined empirically.

Post-injection Imaging:

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and

72 hours) to monitor the biodistribution and tumor accumulation of the probe.

A white light image should also be acquired at each time point for anatomical reference.

Data Analysis:

Quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g.,

muscle) to calculate the tumor-to-background ratio (TBR).

Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor

and major organs for ex vivo imaging to confirm the in vivo findings and assess the detailed

biodistribution.

In Vivo Imaging Workflow
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A workflow for in vivo NIR fluorescence imaging.

Visualization of Signaling Pathways
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ICG-OSu-labeled antibodies are particularly useful for studying receptor-mediated signaling

pathways, especially the initial events of receptor binding, dimerization, and internalization. The

following diagram illustrates the use of an ICG-OSu labeled antibody, such as Cetuximab or

Trastuzumab, to track the epidermal growth factor receptor (EGFR) or human epidermal growth

factor receptor 2 (HER2) trafficking.

EGFR/HER2 Trafficking Visualized by ICG-OSu Labeled
Antibodies
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Receptor trafficking pathway visualized with ICG-OSu probes.

Upon binding of the ICG-OSu labeled antibody to its target receptor (EGFR or HER2) on the

cell surface, the receptor undergoes dimerization. This event can trigger downstream signaling

cascades. The receptor-antibody complex is then internalized into early endosomes and

subsequently trafficked for degradation in lysosomes. The NIR fluorescence from the ICG-OSu
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allows for the visualization of this entire trafficking process, providing valuable insights into

receptor dynamics and the mechanism of action of antibody-based therapeutics.

Conclusion
ICG-OSu is a versatile and powerful tool for near-infrared fluorescence imaging in both in vitro

and in vivo settings. Its ability to be conjugated to a wide range of biomolecules enables the

targeted visualization of specific biological processes, making it indispensable for researchers

in basic science and drug development. Careful consideration of conjugation chemistry,

purification, and experimental design is crucial for obtaining high-quality, reproducible data.

This guide provides a solid foundation for the successful application of ICG-OSu in your

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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